molecular formula C10H6BrF B8003747 1-Bromo-6-fluoronaphthalene

1-Bromo-6-fluoronaphthalene

Cat. No. B8003747
M. Wt: 225.06 g/mol
InChI Key: BWLOZPUNRHOEBI-UHFFFAOYSA-N
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Description

1-Bromo-6-fluoronaphthalene is a useful research compound. Its molecular formula is C10H6BrF and its molecular weight is 225.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Vibrational Spectra Study : A study by Krishnakumar, Prabavathi, and Muthunatesan (2008) employed density functional theory to interpret the FTIR and FT-Raman spectra of 1-bromo 4-fluoronaphthalene, a closely related compound. This research is essential for understanding the molecular vibrations and structure of such compounds (Krishnakumar, Prabavathi, & Muthunatesan, 2008).

  • Fungal Metabolism of Fluoronaphthalenes : Cerniglia, Miller, Yang, and Freeman (1984) investigated the metabolism of 1-fluoronaphthalene by Cunninghamella elegans, providing insights into the biotransformation and potential environmental impact of fluoronaphthalenes. Their study found specific metabolic pathways and stereoselectivity in the metabolism of 1-fluoronaphthalene (Cerniglia, Miller, Yang, & Freeman, 1984).

  • Fluorogenic Labelling in HPLC Analysis : Gatti, Cavrini, Roveri, Bousquet, and Bonazzi (1992, 1996) explored the use of 2-bromoacetyl-6-methoxynaphthalene as a fluorogenic labeling reagent in high-performance liquid chromatography (HPLC) for the analysis of biologically active carboxylic acids. This application is significant for the sensitive and selective analysis of various compounds in pharmaceuticals and biological samples (Gatti, Cavrini, Roveri, Bousquet, & Bonazzi, 1992, 1996).

  • Organometallic Chemistry : Guo, Kong, Kanno, He, Nakajima, and Takahashi (2006) demonstrated the defluorination of 1-fluoronaphthalene catalyzed by transition metal catalysts, revealing potential applications in organic synthesis and the study of reaction mechanisms (Guo et al., 2006).

  • NMR Spectroscopy : Abraham, Mobli, and Smith (2004) conducted a study on the 1H NMR spectra of 1-halonaphthalenes, which includes compounds similar to 1-Bromo-6-fluoronaphthalene. This research is vital for understanding the electronic effects and molecular structure of halogenated naphthalenes (Abraham, Mobli, & Smith, 2004).

properties

IUPAC Name

1-bromo-6-fluoronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLOZPUNRHOEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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